molecular formula C9H9NO5 B2445134 5-Ethoxy-2-nitrobenzoic acid CAS No. 78361-06-5

5-Ethoxy-2-nitrobenzoic acid

Cat. No.: B2445134
CAS No.: 78361-06-5
M. Wt: 211.173
InChI Key: VMMWCLBSFKXENH-UHFFFAOYSA-N
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Description

5-Ethoxy-2-nitrobenzoic acid: is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of an ethoxy group (-OCH₂CH₃) and a nitro group (-NO₂) attached to a benzene ring, along with a carboxylic acid group (-COOH)

Properties

IUPAC Name

5-ethoxy-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-6-3-4-8(10(13)14)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMWCLBSFKXENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-nitrobenzoic acid typically involves the nitration of 5-ethoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 5-Ethoxy-2-nitrobenzoic acid can be reduced to an amino group (-NH₂) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

    Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products:

    Reduction: 5-Ethoxy-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: Ethyl 5-ethoxy-2-nitrobenzoate.

Scientific Research Applications

Chemical Synthesis

5-Ethoxy-2-nitrobenzoic acid serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

  • Precursor for Dyes and Pharmaceuticals : The compound is utilized in the production of dyes and pharmaceutical agents, where its nitro and carboxylic acid functionalities can be modified to create a range of derivatives suitable for specific applications .
  • Synthesis of Substituted Benzoic Acids : It can undergo nucleophilic substitution reactions to yield various substituted benzoic acids depending on the nucleophile used.
  • Esterification Reactions : The compound can be converted into ethyl 5-ethoxy-2-nitrobenzoate through esterification processes, which further expands its utility in organic synthesis .

Biological Research

In biological contexts, derivatives of this compound are explored for their potential therapeutic effects:

  • Antimicrobial Activity : Research indicates that nitrobenzoate derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics against resistant strains of bacteria and fungi .
  • Anti-inflammatory Properties : Compounds derived from this compound have shown promise in anti-inflammatory studies, suggesting potential applications in treating inflammatory diseases.
  • Cytotoxic Studies : Some derivatives are being investigated for their cytotoxic effects against various cancer cell lines, indicating their potential role in cancer therapy .

Industrial Applications

The compound is also relevant in industrial settings:

  • Specialty Chemicals Production : In the chemical industry, this compound is used as a building block for more complex chemical entities, contributing to the development of specialty chemicals .
  • Optical Applications : The compound has been utilized in the growth of organic single crystals for optical applications, where its properties are analyzed using UV–Vis-NIR studies.

Case Studies and Research Findings

Several studies highlight the applications and efficacy of this compound:

Study ReferenceFocus AreaFindings
Synthesis of Neuroprotective CompoundsDemonstrated use as a precursor for dictyoquinazol A, showing neuroprotective properties.
Antimycobacterial ActivityNitrobenzoates exhibited improved activity against Mycobacterium tuberculosis, indicating potential as antimycobacterial agents.
Anti-inflammatory ActivityInvestigated derivatives showed significant anti-inflammatory effects in vitro.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-nitrobenzoic acid primarily involves its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and interact with various biological targets. The ethoxy group influences the compound’s solubility and reactivity.

Molecular Targets and Pathways: The specific molecular targets and pathways depend on the derivative of this compound being studied. For instance, derivatives with antimicrobial properties may target bacterial cell walls or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

    2-Nitrobenzoic acid: Lacks the ethoxy group, making it less soluble in organic solvents.

    5-Methoxy-2-nitrobenzoic acid: Similar structure but with a methoxy group (-OCH₃) instead of an ethoxy group, affecting its reactivity and solubility.

    4-Nitrobenzoic acid: The nitro group is in the para position, leading to different chemical properties and reactivity.

Uniqueness: 5-Ethoxy-2-nitrobenzoic acid is unique due to the presence of the ethoxy group, which enhances its solubility in organic solvents and influences its chemical reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications.

Biological Activity

5-Ethoxy-2-nitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a nitro group (-NO2) and an ethoxy group (-OCH2CH3) attached to a benzoic acid framework. These functional groups contribute to its solubility, reactivity, and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to undergo redox reactions due to the nitro group, which can be reduced to form reactive intermediates. The carboxylic acid moiety allows for hydrogen bonding interactions with various biological targets, enhancing its pharmacological profile .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Nitro-containing compounds, including this compound, are known to disrupt bacterial cell wall synthesis and inhibit protein synthesis by targeting ribosomal functions. The mechanism typically involves the reduction of the nitro group, leading to the formation of toxic intermediates that bind covalently to bacterial DNA, resulting in cell death .

Table 1: Antimicrobial Activity of this compound

PathogenActivityMechanism of Action
Escherichia coliInhibitoryDisruption of cell wall synthesis
Staphylococcus aureusInhibitoryInhibition of protein synthesis
Mycobacterium tuberculosisPotentCovalent binding to DNA after reduction of nitro group

Anti-inflammatory Activity

Research indicates that this compound may also possess anti-inflammatory properties. Nitro fatty acids have been shown to modulate inflammatory responses by interacting with key signaling proteins involved in inflammation pathways. The compound's ability to inhibit inducible nitric oxide synthase (iNOS) has been noted, suggesting potential applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Effects

Inflammatory MarkerEffectMechanism
iNOSInhibitionReduces nitric oxide production
COX-2InhibitionDecreases prostaglandin synthesis
TNF-αDownregulationModulates cytokine release

Case Studies and Research Findings

  • Antimicrobial Efficacy Against M. tuberculosis : A study demonstrated that derivatives of nitrobenzoic acids, including this compound, displayed significant activity against M. tuberculosis. The effectiveness was attributed to their ability to be activated by mycobacterial enzymes, leading to enhanced cytotoxicity against infected cells .
  • Inhibition of Inflammatory Pathways : Another investigation highlighted the compound's role in inhibiting key inflammatory pathways. It was found that treatment with this compound led to a reduction in the expression of pro-inflammatory cytokines in macrophage models, indicating its potential as an anti-inflammatory agent .

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